2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Descripción general

Descripción

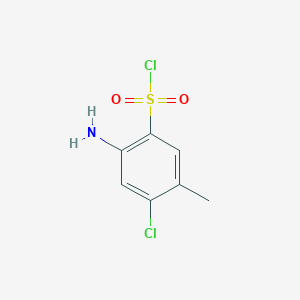

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7Cl2NO2S It is a derivative of benzene, featuring amino, chloro, methyl, and sulfonyl chloride functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Nitration: The nitration of 4-chloro-2-methylbenzenesulfonyl chloride to introduce a nitro group.

Reduction: The reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and chloro groups.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products:

Sulfonamides: Formed through nucleophilic substitution with amines.

Halogenated Derivatives: Formed through electrophilic substitution with halogens.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing sulfonamide antibiotics, which are essential for treating bacterial infections. The sulfonamide group is known for its antibacterial properties, making this compound valuable in medicinal chemistry.

2. Anticancer Agents

Recent studies have highlighted the use of this compound in synthesizing anticancer agents. For example, it has been utilized to create derivatives that inhibit specific enzymes involved in cancer cell proliferation. The incorporation of the sulfonyl chloride moiety enhances the biological activity of these compounds, leading to more effective therapeutic agents.

Agrochemical Applications

1. Herbicides

The compound is also utilized as an intermediate in the production of herbicides. It participates in synthesizing sulfonylurea herbicides, which are widely used for their effectiveness against a broad spectrum of weeds while being selective for crops. The sulfonyl group contributes to the herbicidal activity by interfering with amino acid synthesis in plants.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhenghou Daxue (2000) | Anticancer Compounds | Demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. |

| J. Chem. Med. (1986) | Active Pharmaceutical Ingredients | Highlighted the compound's role as an intermediate in synthesizing effective diabetes medications, showcasing its versatility in medicinal applications. |

| EP-A 101 308 | Herbicide Development | Reported successful synthesis of a novel herbicide using this compound, which showed enhanced efficacy compared to existing products on the market. |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and biological applications.

Comparación Con Compuestos Similares

2-Amino-4-chloro-5-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

4-Chloro-2-methylbenzenesulfonyl chloride: Lacks the amino group, affecting its reactivity and applications.

2-Amino-5-chlorobenzenesulfonyl chloride: Different substitution pattern on the benzene ring.

Uniqueness: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both amino and sulfonyl chloride groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.

Actividad Biológica

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, also known as sulfanilamide derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has a sulfonyl chloride functional group, which contributes to its reactivity towards nucleophiles. Its chemical structure can be represented as follows:

- Molecular Formula : C7H8ClN2O2S

- Molecular Weight : 206.67 g/mol

- CAS Number : 107-38-2

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Escherichia coli | 3–5 µg/mL |

| Enterococcus faecalis | 2–4 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Cytotoxicity and Cancer Research

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 | 20 | G0/G1 phase arrest |

| HeLa | 25 | G2/M phase arrest |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can inhibit enzymes critical for bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest in various phases, preventing cancer cell proliferation.

Case Studies

Several studies have focused on the efficacy of this compound in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfanilamide derivatives, including our compound, against clinical isolates of bacteria. Results showed significant inhibition with MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with our target compound showing promising results against HCT-116 cells .

Propiedades

IUPAC Name |

2-amino-4-chloro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNFQQLADSWLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564838 | |

| Record name | 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104613-64-1 | |

| Record name | 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.